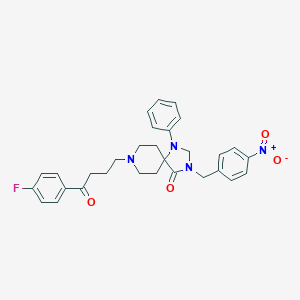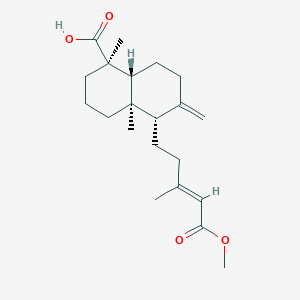
Mecolabate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecolabate, also known as 2,3-bis(acetyloxy)-propyl methanesulfonate, is a chemical compound that has been used in scientific research for its unique properties. Mecolabate is a prodrug that is activated by esterases in the body, which convert it into methanesulfonic acid and the active compound, 2,3-bis(acetyloxy)-propyl.
Aplicaciones Científicas De Investigación
Environmental Implications of Marine Activities
Marine scientific research (MSR) includes activities that intentionally manipulate the marine environment, like the use of chemicals such as Mecolabate. These activities are vital for understanding oceanic processes but also raise concerns due to their potential environmental effects. The relationship between MSR and marine environmental protection under the 1982 United Nations Convention on the Law of the Sea is significant, highlighting the need for international, science-driven guidelines for such research activities (Verlaan, 2007).
Advances in Biotechnology and Microbial Electrosynthesis
Research in biotechnology, particularly microbial electrosynthesis (MES), which involves using electricity for chemical and fuel production, can be linked to compounds like Mecolabate. MES is a rapidly evolving field at the intersection of biotechnology and electrochemistry, requiring diverse scientific expertise. The development of standardized reporting frameworks for MES research is crucial for the efficient commercialization and rational development of this technology (Patil et al., 2015).
Microelectrode Arrays in Neurotoxicology
Microelectrode arrays (MEAs) are used to study the effects of various compounds, including potentially Mecolabate, on neuronal and cardiac cell networks. MEAs enable high-resolution monitoring of cell network activity and are increasingly used for drug and chemical screening, offering a dynamic system to study the holistic impact of physical, chemical, and pharmacological perturbations on tissue responses (Johnstone et al., 2010).
Solar Energy Conversion
In the context of renewable energy, studies on solar cells sensitized by dyes or quantum dots, which could involve materials like Mecolabate, are significant. These solar cells have achieved conversion efficiencies over 11%, with research focusing on the fundamental processes of light harvesting, electron transfer, and percolative electron migration. This field bridges chemistry and energy science, aiming to develop environmentally friendly energy solutions (Grätzel, 2005).
Enhancement of Fruit Chilling Tolerance
In agricultural research, compounds like Methyl jasmonate (MeJA) are studied for their effects on chilling tolerance in fruits like loquat. Research shows that MeJA can regulate ascorbate and glutathione metabolism, enhancing chilling tolerance and reducing oxidative damage in fruits, suggesting potential applications for Mecolabate in similar contexts (Cai et al., 2011).
E-Science and Virtual Research Environments
The development of virtual research environments like InSilicoLab, which supports access to computational software and data management in scientific research, could be relevant for studies involving Mecolabate. These platforms facilitate collaborative work, process tracking, and data sharing among scientists, essential for advancing research in various scientific fields (Kocot et al., 2012).
Membrane-Electrode Assemblies in Water Treatment
In water treatment, the use of membrane-electrode assemblies (MEA) in flow-electrode capacitive deionization represents an advanced technology that might incorporate compounds like Mecolabate. MEA setups have shown potential in achieving salt transfer rates equal to standard setups, with implications for desalination and water purification technologies (Linnartz et al., 2020).
Bibliometric Analysis in Toxicology Research
Bibliometric analysis of toxicology research, including studies involving Mecolabate, reveals the productivity and impact of research in this field. This approach helps in understanding the global research landscape, collaboration patterns, and the influence of economic factors on research output (Zyoud et al., 2014).
Propiedades
Número CAS |
139628-86-7 |
|---|---|
Nombre del producto |
Mecolabate |
Fórmula molecular |
C21H32O4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
(1R,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C21H32O4/c1-14(13-18(22)25-5)7-9-16-15(2)8-10-17-20(16,3)11-6-12-21(17,4)19(23)24/h13,16-17H,2,6-12H2,1,3-5H3,(H,23,24)/b14-13+/t16-,17+,20+,21+/m0/s1 |
Clave InChI |
AKIRMBMADXTLAC-OFONLPRCSA-N |
SMILES isomérico |
C/C(=C\C(=O)OC)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C |
SMILES |
CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
SMILES canónico |
CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Sinónimos |
MeCOLABATE methyl 18-carboxylabda-8,13-diene-15-oate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



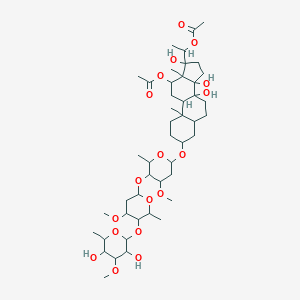
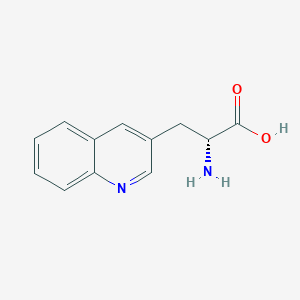
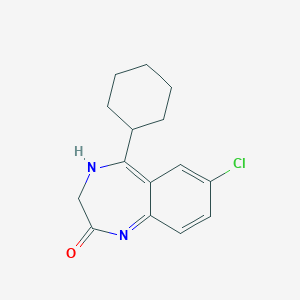
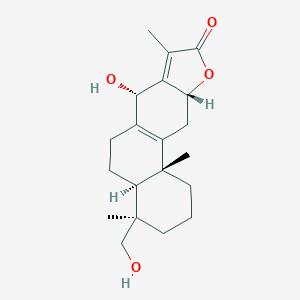
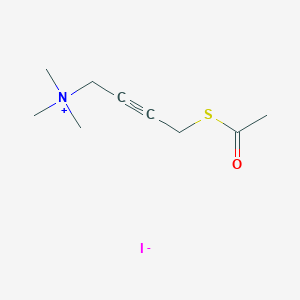
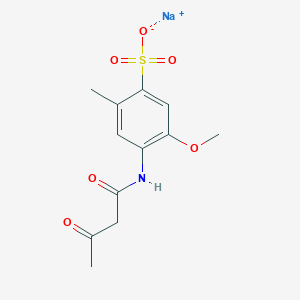
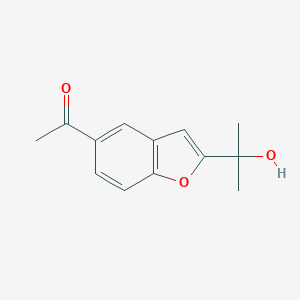
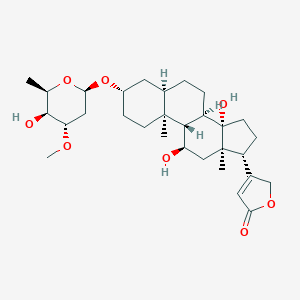
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
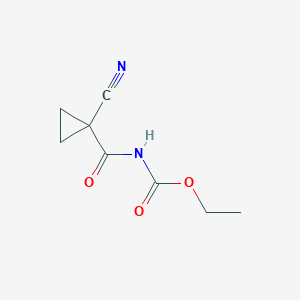
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
